molecular formula C17H20Cl3N5 B12240049 2-(Piperidin-4-yl)-6-(pyrimidin-5-yl)-1,8-naphthyridine trihydrochloride

2-(Piperidin-4-yl)-6-(pyrimidin-5-yl)-1,8-naphthyridine trihydrochloride

Cat. No.: B12240049
M. Wt: 400.7 g/mol
InChI Key: OJKWZQDPVDTIBQ-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yl)-6-(pyrimidin-5-yl)-1,8-naphthyridine trihydrochloride is a complex organic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a piperidine ring, a pyrimidine ring, and a naphthyridine core, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yl)-6-(pyrimidin-5-yl)-1,8-naphthyridine trihydrochloride typically involves multi-step organic synthesis. One common method includes the formation of the naphthyridine core followed by the introduction of the piperidine and pyrimidine rings through various coupling reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques such as crystallization and chromatography is also common to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yl)-6-(pyrimidin-5-yl)-1,8-naphthyridine trihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

2-(Piperidin-4-yl)-6-(pyrimidin-5-yl)-1,8-naphthyridine trihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yl)-6-(pyrimidin-5-yl)-1,8-naphthyridine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperidin-4-yl)pyrimidin-5-ylboronic acid
  • 2-(Piperidin-4-yl)-6-(pyrimidin-5-yl)-1,8-naphthyridine

Uniqueness

Compared to similar compounds, 2-(Piperidin-4-yl)-6-(pyrimidin-5-yl)-1,8-naphthyridine trihydrochloride stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. Its trihydrochloride form enhances its solubility and stability, making it more suitable for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H20Cl3N5

Molecular Weight

400.7 g/mol

IUPAC Name

2-piperidin-4-yl-6-pyrimidin-5-yl-1,8-naphthyridine;trihydrochloride

InChI

InChI=1S/C17H17N5.3ClH/c1-2-16(12-3-5-18-6-4-12)22-17-13(1)7-14(10-21-17)15-8-19-11-20-9-15;;;/h1-2,7-12,18H,3-6H2;3*1H

InChI Key

OJKWZQDPVDTIBQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NC3=NC=C(C=C3C=C2)C4=CN=CN=C4.Cl.Cl.Cl

Origin of Product

United States

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